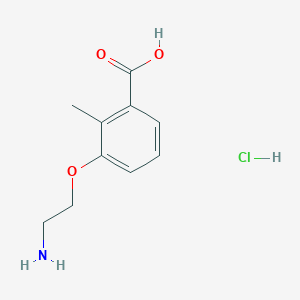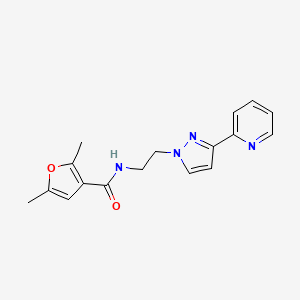![molecular formula C14H16O2 B2956155 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287311-11-7](/img/structure/B2956155.png)
3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 2,5-dimethylphenyl with a bicyclo[1.1.1]pentane-1-carboxylic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Nitro compounds, halogenated derivatives, and sulfonated products.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological applications, such as serving as a precursor for pharmaceuticals or as a tool in biochemical studies.
Medicine: Research into the medicinal properties of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is ongoing. It may be explored for its therapeutic potential in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic processes, signaling cascades, or gene expression modulation.
相似化合物的比较
3-(2,5-Dimethylphenyl)propionic acid: Similar structure but with a shorter carbon chain.
3-(2,5-Dimethylphenyl)acetic acid: Another related compound with a different functional group.
3-(2,5-Dimethylphenyl)benzoic acid: Similar aromatic ring but with a different carboxylic acid position.
Uniqueness: 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which provides unique chemical properties and reactivity compared to its linear counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
属性
IUPAC Name |
3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-3-4-10(2)11(5-9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQKGQTEJYZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2956074.png)

![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)
![5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2956078.png)
![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)
![2-[(methylsulfanyl)methyl]-4-phenyl-2H-1,2,3-triazole](/img/structure/B2956081.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B2956082.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide](/img/structure/B2956091.png)
![2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2956093.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956094.png)
![4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2956095.png)
